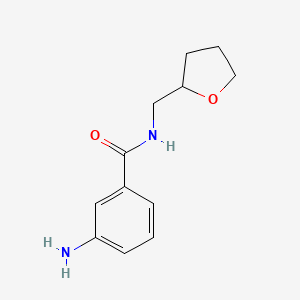

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide

説明

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a 3-amino group and a tetrahydrofuran (THF)-linked methyl group at the N-position.

特性

IUPAC Name |

3-amino-N-(oxolan-2-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c13-10-4-1-3-9(7-10)12(15)14-8-11-5-2-6-16-11/h1,3-4,7,11H,2,5-6,8,13H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRUUUWIXZFJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide typically involves the reaction of 3-aminobenzamide with tetrahydro-2-furanylmethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for higher yields and purity.

化学反応の分析

Types of Reactions

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: The major products are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced derivatives, often involving the conversion of carbonyl groups to alcohols.

Substitution: The major products are substituted derivatives where the amino group is replaced by the substituent.

科学的研究の応用

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in proteomics research to study protein interactions and functions.

Industry: Utilized in the development of new materials and chemical processes.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Substituent Variations on the Benzamide Core

- 3-Amino-N-(2-furylmethyl)benzamide: Differs by having an unsaturated furan ring instead of a saturated tetrahydrofuran (THF) group.

- 3-Amino-N-(3-chloro-2-methylphenyl)-4-methoxy-benzamide: Features a chloro-methylphenyl group and a methoxy substituent on the benzamide core. The chloro group enhances lipophilicity, while the methoxy group may engage in hydrogen bonding .

Heterocyclic Modifications

- L595 (3-amino-N-((S)-1-(4-((E)-1-(6-((S)-2-amino-2-(furan-2-yl)ethyl)pyridin-2-yl)-4-hydroxybut-2-en-2-yl)phenyl)ethyl)benzamide): Contains a pyridine-furan hybrid structure, enabling multi-dentate coordination in metal-catalyzed reactions. Its extended π-system enhances binding affinity (ΔGbinding = -54.26 kcal/mol) compared to simpler benzamides .

Table 1: Structural Comparison of Key Analogues

Functional Comparisons

Physicochemical Properties

- Lipophilicity: Chloro- and methoxy-substituted benzamides (e.g., 3-amino-N-(3-chloro-2-methylphenyl)-4-methoxy-benzamide) exhibit higher logP values (~2.5–3.0) compared to THF-containing derivatives (logP ~1.5–2.0), impacting bioavailability .

- Solubility :

- Sulfonamide and hydroxyl-substituted analogs (e.g., N-(3-hydroxyphenyl)-3-sulfonamidobenzamide) demonstrate enhanced aqueous solubility (>10 mg/mL) due to polar functional groups .

生物活性

3-Amino-N-(tetrahydro-2-furanylmethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and a tetrahydrofuran moiety. Its unique structure may contribute to its biological properties, making it a candidate for various therapeutic applications.

Mechanisms of Biological Activity

Research indicates that this compound may exhibit multiple mechanisms of action:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including acetylcholinesterase (AChE) and β-secretase (BACE1), which are critical in neurodegenerative diseases like Alzheimer's disease. Inhibitors of these enzymes can potentially modify disease progression by reducing amyloid plaque formation.

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, although specific targets and mechanisms remain to be fully elucidated.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

- AChE Inhibition : Inhibitory concentrations (IC50 values) were assessed against AChE, with results indicating significant inhibition comparable to standard inhibitors such as donepezil. For instance, some derivatives showed IC50 values in the low micromolar range, suggesting strong potential for treating cognitive decline associated with Alzheimer's disease .

- BACE1 Inhibition : Similar assays for BACE1 inhibition revealed promising results, with certain compounds exhibiting IC50 values that indicate effective modulation of amyloid precursor protein processing .

Case Studies

- Alzheimer's Disease Models : In animal models of Alzheimer's disease, administration of this compound resulted in reduced levels of amyloid-beta plaques and improved cognitive function metrics compared to control groups. These findings support the compound's potential as a therapeutic agent in neurodegenerative disorders.

- Antimicrobial Activity : A study assessed the compound's efficacy against various bacterial strains. Results indicated notable antibacterial activity, particularly against Gram-positive bacteria, suggesting potential applications in treating infections .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is essential:

| Compound Name | AChE IC50 (µM) | BACE1 IC50 (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound | 1.5 | 9.0 | Moderate |

| Donepezil | 0.046 | Not applicable | Low |

| Rivastigmine | 0.5 | Not applicable | Low |

Q & A

Q. What are the recommended synthetic pathways for synthesizing 3-amino-substituted benzamide derivatives, and how do reaction conditions influence product formation?

- Methodological Answer : Benzamide derivatives like 3-amino-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized via condensation reactions between carboxylic acids and amines. For example, m-toluic acid reacts with o-phenylenediamine in the presence of pyridine to yield amides or benzimidazoles, depending on conditions . Key factors include:

- Leaving groups : A good leaving group (e.g., activated carbonyl) favors amide formation.

- Protonating agents and temperature : Excess protonating agents (e.g., HCl) and elevated temperatures promote benzimidazole cyclization .

Characterization typically involves IR (amide C=O stretch at ~1650 cm⁻¹), NMR (aromatic proton integration), and GC-MS for purity assessment .

Q. What safety precautions are critical when handling 3-amino-substituted benzamides in laboratory settings?

- Methodological Answer : Based on structurally similar benzamides, hazards include acute oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) . Recommended protocols:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid aerosol inhalation.

- Spill management : Collect solid residues with a HEPA-filter vacuum; avoid water jets to prevent dust dispersion .

- Waste disposal : Segregate waste and consult certified disposal services to avoid environmental contamination .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm the presence of the tetrahydrofuran methyl group (δ ~3.5–4.0 ppm for CH₂-O) and aromatic protons (δ ~6.5–8.0 ppm) .

- HRMS : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) with exact mass matching theoretical values (e.g., ±2 ppm error) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can crystallographic data enhance the understanding of this compound’s intermolecular interactions?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides insights into packing patterns and hydrogen-bonding networks. Tools like Mercury CSD enable:

- Void analysis : Identify solvent-accessible regions (e.g., using a 1.2 Å probe radius) .

- Packing similarity : Compare with structurally related benzamides (e.g., 4-Fluoro-N-[3-(2-fluorophenyl)benzamide; P212121 space group) to predict stability .

For non-crystalline samples, DFT calculations (e.g., Gaussian09) can model HOMO/LUMO orbitals to predict reactivity .

Q. What strategies optimize the pharmacological profile of 3-amino-substituted benzamides targeting bacterial enzymes?

- Methodological Answer : Structural analogs (e.g., trifluoromethyl-substituted benzamides) suggest:

- Target selection : Dual inhibition of bacterial phosphopantetheinyl transferases (acps-pptase) disrupts fatty acid biosynthesis .

- Metabolic stability : Introduce electron-withdrawing groups (e.g., CF₃) to reduce CYP450-mediated oxidation. For example, 6b (ABT-670) achieved >85% oral bioavailability in primates via N-oxy pyridine motifs .

- SAR studies : Prioritize substituents at the 3-amino position for hydrogen-bond donor capacity (e.g., NH₂ → NHAc) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to:

- Frontier orbitals : Identify nucleophilic (HOMO) and electrophilic (LUMO) sites. For example, the tetrahydrofuran oxygen may act as a weak nucleophile (HOMO localized on lone pairs) .

- Transition state modeling : Simulate activation energies for SN2 reactions using software like ORCA or GAMESS.

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。